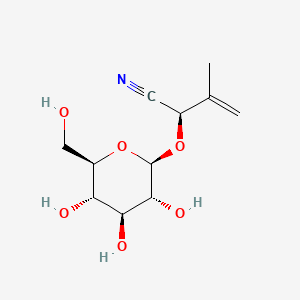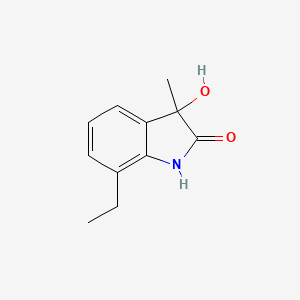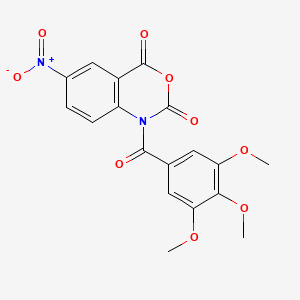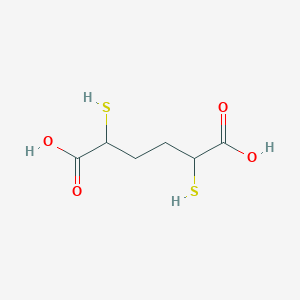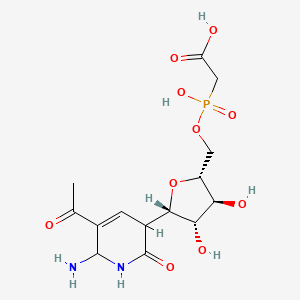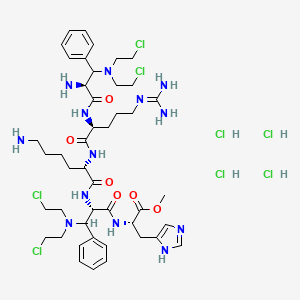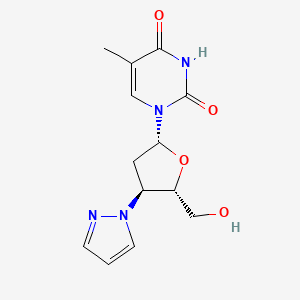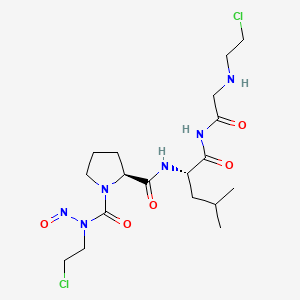
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves several steps. One common method includes the reaction of glycinamide with 2-chloroethyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with L-prolyl-L-leucyl chloride in the presence of a base to yield the final compound. The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
化学反应分析
Types of Reactions
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
科学研究应用
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- involves its interaction with cellular components. The compound is known to form DNA adducts, leading to DNA cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Carmustine: Another chloroethylnitrosourea compound used in cancer treatment.
Lomustine: Similar in structure and used for similar therapeutic purposes.
Fotemustine: A newer chloroethylnitrosourea compound with enhanced properties
Uniqueness
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-N-(2-chloroethyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form stable DNA adducts and induce apoptosis in cancer cells sets it apart from other similar compounds .
属性
CAS 编号 |
83472-50-8 |
|---|---|
分子式 |
C18H30Cl2N6O5 |
分子量 |
481.4 g/mol |
IUPAC 名称 |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-1-[[2-(2-chloroethylamino)acetyl]amino]-4-methyl-1-oxopentan-2-yl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C18H30Cl2N6O5/c1-12(2)10-13(16(28)23-15(27)11-21-7-5-19)22-17(29)14-4-3-8-25(14)18(30)26(24-31)9-6-20/h12-14,21H,3-11H2,1-2H3,(H,22,29)(H,23,27,28)/t13-,14-/m0/s1 |
InChI 键 |
VIINJAQXOVFJEK-KBPBESRZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC(=O)CNCCCl)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
规范 SMILES |
CC(C)CC(C(=O)NC(=O)CNCCCl)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


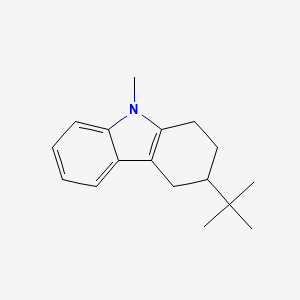
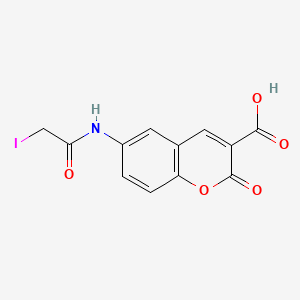
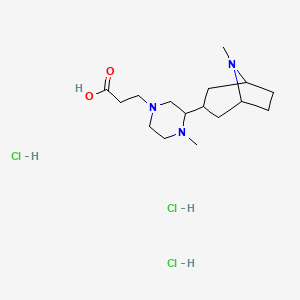
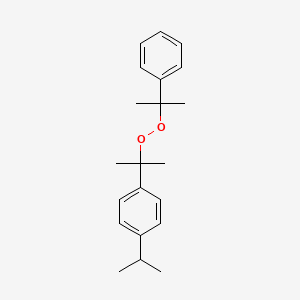
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
